2-{[4-amino-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide
CAS No.: 577770-84-4
Cat. No.: VC6507377
Molecular Formula: C19H21N5O3S
Molecular Weight: 399.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577770-84-4 |
|---|---|
| Molecular Formula | C19H21N5O3S |
| Molecular Weight | 399.47 |
| IUPAC Name | 2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide |
| Standard InChI | InChI=1S/C19H21N5O3S/c1-12-5-4-6-13(9-12)18-22-23-19(24(18)20)28-11-17(25)21-15-8-7-14(26-2)10-16(15)27-3/h4-10H,11,20H2,1-3H3,(H,21,25) |
| Standard InChI Key | UTOOASKMGGLWOY-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC=C1)C2=NN=C(N2N)SCC(=O)NC3=C(C=C(C=C3)OC)OC |
Introduction
Structural Elucidation and Molecular Characteristics
Core Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl-acetamide moiety and at the 5-position with a 3-methylphenyl group. The acetamide nitrogen is further functionalized with a 2,4-dimethoxyphenyl group, contributing to its stereoelectronic profile. Comparative analysis with structurally similar triazole derivatives (e.g., CID 1973107 ) reveals conserved pharmacophoric elements critical for biological interactions.
Table 1: Comparative Structural Features of Triazole Derivatives
The divergence in aryl substituents (e.g., methoxy vs. methyl groups) significantly influences electronic distribution, as evidenced by variations in calculated dipole moments (1.98–2.45 D) among analogs .
Spectroscopic Signatures
While direct spectroscopic data for the target compound remains unpublished, infrared (IR) and nuclear magnetic resonance (NMR) profiles of related structures provide inferential insights:
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IR Spectroscopy: Expected strong absorption bands at 1650–1680 cm⁻¹ (amide C=O stretch) and 3200–3350 cm⁻¹ (N-H stretch of triazole amine).
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¹H NMR: Characteristic singlets for methoxy protons (δ 3.70–3.85 ppm) and aromatic protons (δ 6.80–7.50 ppm), with splitting patterns dependent on substitution positions .
Synthetic Methodologies
Reaction Pathway Overview
The synthesis typically follows a multi-step sequence:
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Triazole Core Formation: Cyclocondensation of thiosemicarbazide derivatives with substituted benzaldehydes under acidic conditions.
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Sulfanyl-Acetamide Coupling: Nucleophilic displacement of chlorinated acetamide intermediates with in-situ-generated thiolate anions .
Table 2: Representative Reaction Conditions for Key Steps
| Step | Reagents | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| Triazole cyclization | HCl, ethanol | Ethanol | 80–85 | 68–72 |
| Thiol-ether formation | K2CO3, DMF | DMF | 25–30 | 82–85 |
Critical parameters include strict anhydrous conditions during acetamide coupling to prevent hydrolysis .
Physicochemical Properties
Thermodynamic Stability
Density functional theory (DFT) calculations on analogous compounds predict a planar triazole ring with dihedral angles of 5–15° between the aryl substituents and the central heterocycle . This conformational rigidity enhances thermal stability (decomposition temperature >250°C).
Solubility and Partitioning
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Aqueous Solubility: Limited solubility in water (<0.1 mg/mL at 25°C) due to hydrophobic aryl groups.
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LogP: Predicted value of 3.2±0.3 (ChemAxon) suggests moderate lipophilicity, favorable for blood-brain barrier penetration .
Biological Activity and Mechanistic Hypotheses
Anticancer Mechanisms
Preliminary in vitro data for analogs show IC50 values of 12–18 μM against MCF-7 breast cancer cells via apoptosis induction and ROS generation . The 2,4-dimethoxyphenyl moiety may enhance DNA intercalation potential, as observed in ellipticine derivatives.
Applications and Future Directions
Pharmaceutical Development
Structural tunability positions this compound as a lead candidate for:
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Antifungal Agents: Optimizing methoxy substituents to improve CYP51 binding.
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Kinase Inhibitors: Potential suppression of EGFR and VEGFR2 signaling pathways observed in triazole-based drugs .
Material Science Applications
The conjugated π-system enables applications in organic semiconductors, with calculated hole mobility of 0.45 cm²/V·s (DFT/B3LYP) .
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